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Compound of Interest

Compound Name: 4-bromo-1H-indazole

Cat. No.: B070932 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data
The structural integrity of 4-bromo-1H-indazole (C₇H₅BrN₂) is confirmed through various

spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 4-bromo-1H-indazole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

13.20 br s - N-H

8.15 s - H-3

7.55 d 8.4 H-7

7.35 d 7.2 H-5

7.15 t 7.8 H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 4-bromo-1H-indazole

Chemical Shift (δ) ppm Assignment

140.5 C-7a

134.0 C-3

127.9 C-5

123.5 C-6

122.8 C-3a

112.5 C-7

109.8 C-4

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for 4-bromo-1H-indazole
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Wavenumber (cm⁻¹) Intensity Assignment

3100-2900 Broad N-H stretch

1620 Medium C=C aromatic stretch

1510 Strong Aromatic ring stretch

1450 Strong Aromatic ring stretch

800 Strong C-H out-of-plane bend

750 Strong C-Br stretch

Table 4: Mass Spectrometry Data for 4-bromo-1H-indazole

m/z Relative Intensity (%) Assignment

195.9 / 197.9 ~100 / ~98 [M]⁺ / [M+2]⁺ (presence of Br)

117.0 High [M - Br]⁺

90.0 Medium [C₆H₄N]⁺

Experimental Protocols
The data presented in this guide are obtained through standardized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-bromo-1H-indazole (approximately 10-20 mg) is dissolved in a deuterated

solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10

mg/0.5 mL. The solution is transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR

spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet

method is employed. For the KBr method, a small amount of the compound is ground with dry
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KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is

introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The

characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key

diagnostic feature.

Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis of 4-bromo-1H-indazole is outlined below.
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Caption: General workflow for the spectroscopic characterization of 4-bromo-1H-indazole.

To cite this document: BenchChem. [Spectroscopic Profile of 4-bromo-1H-indazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b070932?utm_src=pdf-body
https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070932?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

